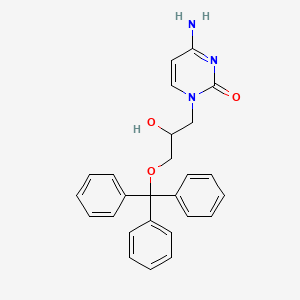

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one

Description

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one is a pyrimidinone derivative characterized by a 4-amino-substituted pyrimidin-2-one core and a 2-hydroxy-3-trityloxypropyl side chain. The trityloxy group (triphenylmethoxy) attached to the propyl chain introduces significant steric bulk and hydrophobicity, distinguishing it from simpler pyrimidinone analogs.

Properties

Molecular Formula |

C26H25N3O3 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

4-amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one |

InChI |

InChI=1S/C26H25N3O3/c27-24-16-17-29(25(31)28-24)18-23(30)19-32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-17,23,30H,18-19H2,(H2,27,28,31) |

InChI Key |

SCFIEAYTLMXFPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CN4C=CC(=NC4=O)N)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Aminopyrimidin-2-one : The pyrimidinone core with an amino group at position 4.

- (2S)-2-hydroxy-3-(triphenylmethoxy)propyl halide or tosylate : The protected side chain precursor.

- Triphenylmethyl chloride (Trityl chloride) : Used for protection of hydroxyl groups.

- Bases such as potassium carbonate or triethylamine for nucleophilic substitution reactions.

General Synthetic Strategy

The synthesis proceeds through nucleophilic substitution at the N-1 position of the pyrimidinone ring by the protected hydroxypropyl side chain. The hydroxy group is protected as a trityl ether to prevent side reactions during coupling.

Representative Preparation Procedure

Protection of Hydroxy Group

The (S)-2,3-dihydroxypropyl intermediate is reacted with triphenylmethyl chloride in the presence of a base (e.g., pyridine or triethylamine) to selectively form the trityl ether at the 3-position hydroxy group.

Alkylation of Pyrimidinone

The 4-amino-pyrimidin-2-one is then alkylated at the N-1 position using the protected 2-hydroxy-3-trityloxypropyl halide (usually bromide or tosylate) under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxy group protection | Triphenylmethyl chloride, base (Et3N) | 0–25 °C | 2–4 hours | 85–90 | Selective tritylation of 3-OH |

| Alkylation | 4-Amino-pyrimidin-2-one, protected halide | 50–80 °C | 12–24 hours | 60–75 | DMF solvent, K2CO3 base |

Yields and conditions are typical ranges based on literature and supplier synthesis data.

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using chloroform or ethyl acetate mixtures.

- Characterization includes NMR (1H, 13C), mass spectrometry, and HPLC to confirm purity and structure.

- NMR solvents: DMSO-d6 is preferred for clear spectral resolution.

Summary Table of Preparation Methods

Research Findings and Observations

- The presence of the trityl protecting group is crucial to avoid side reactions during alkylation and subsequent synthetic steps.

- Reaction yields depend strongly on solvent choice and base strength; polar aprotic solvents and mild bases favor higher yields.

- The stereochemistry at the 2-position of the hydroxypropyl side chain is preserved by using enantiomerically pure starting materials.

- Purification by chromatography is essential due to the presence of triphenylmethanol by-products from trityl cleavage.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one is a pyrimidine derivative with a variety of applications in scientific research. This compound, characterized by its pyrimidine core and specific functional groups, is utilized in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one serves as a fundamental building block in synthesizing complex molecules, such as agrochemicals and pharmaceuticals. The process typically involves multi-step organic reactions using organic solvents, catalysts, and controlled temperatures to achieve the desired yield and purity. Industrial production methods optimize cost-effectiveness, yield, and safety, potentially including continuous flow reactors and automated synthesis equipment.

Biology

The compound's biological activity makes it suitable for studying enzyme interactions, receptor binding, and cellular pathways.

Medicine

Researchers explore its potential therapeutic properties in drug development, particularly for targeting specific diseases or conditions.

Industry

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one can be employed to develop new materials like polymers and coatings because of its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substituent configuration. Below is a detailed comparison with key analogs from literature and commercial catalogs:

Substituent Bulkiness and Solubility

- 4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one: The trityloxy group creates steric hindrance, likely reducing solubility in polar solvents (e.g., water) and increasing affinity for organic phases. Molecular weight is expected to exceed 450 g/mol due to the triphenylmethyl component.

- Gemcitabine (4-Amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one): Features a polar oxolane ring with fluorinated and hydroxymethyl groups, enhancing aqueous solubility (Molecular weight: 263.20 g/mol) .

Functional Group Diversity

- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (): Contains nitroso and oxo groups, enabling electrophilic reactivity distinct from the target’s aromatic trityl .

- 4-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-tetrahydrofurodioxol-4-yl]pyrimidin-2-one (): A cyclic ether substituent with hydroxymethyl, offering polarity and conformational rigidity .

Research Implications and Limitations

While structural comparisons highlight functional and physicochemical trends, experimental data (e.g., logP, stability assays) for the target compound are absent in the provided evidence. The trityl group’s impact on bioavailability or metabolic pathways remains speculative. Further studies should prioritize:

Solubility and Stability Profiling : Compare hydrolysis rates under acidic/neutral conditions.

Deprotection Efficiency : Assess trityl removal kinetics relative to analogs like BP 3142 .

Biological Activity

4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one, also known by its CAS number 132336-30-2, is a pyrimidine derivative with potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural properties, which may influence various biological pathways. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H25N3O3

- Molecular Weight : 427.49 g/mol

- CAS Number : 132336-30-2

- LogP : 3.776 (indicating moderate lipophilicity) .

The biological activity of 4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Research suggests that this compound may act as an inhibitor of certain kinases or enzymes that play critical roles in cell proliferation and apoptosis.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

- Antiviral Properties : There is emerging evidence suggesting that compounds with similar structures may possess antiviral activity, potentially through the inhibition of viral replication mechanisms.

- Anti-inflammatory Effects : Some derivatives of pyrimidine have been reported to modulate inflammatory responses, indicating a possible therapeutic application in inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one resulted in significant reductions in cell viability. The IC50 values were determined to be in the low micromolar range, suggesting potent antitumor activity. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory cytokines |

| Property | Value |

|---|---|

| Molecular Formula | C26H25N3O3 |

| Molecular Weight | 427.49 g/mol |

| LogP | 3.776 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Amino-1-(2-hydroxy-3-trityloxypropyl)pyrimidin-2-one, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is synthesized via multi-step processes involving trityl-protected intermediates. For example, trityl groups are introduced to protect hydroxyl moieties during nucleophilic substitutions or cyclization reactions. Optimization of intermediates (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) requires controlled reaction conditions (e.g., anhydrous environments, inert gas purging) to prevent premature deprotection. Yield improvements may involve temperature modulation (e.g., −20°C for tritylation) and stoichiometric adjustments of reagents like triphenylchloromethane .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR to verify trityl group integration (δ 7.2–7.5 ppm for aromatic protons) and pyrimidinone ring protons (δ 5.5–6.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] at m/z 489.2).

- HPLC : Reverse-phase chromatography with UV detection (λ = 260–280 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the trityloxy group influence the compound’s stability under different experimental conditions?

- Methodological Answer : The trityl group enhances steric protection of the hydroxyl moiety but is labile under acidic conditions (e.g., 0.1% TFA in dichloromethane). Stability studies should include:

- pH-Dependent Degradation : Monitor hydrolysis rates via LC-MS in buffers (pH 2–9) at 25°C and 37°C.

- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition above 150°C.

- Light Sensitivity : UV-vis spectroscopy to detect photodegradation under UVA/UVB exposure .

Q. What strategies can address discrepancies in biological activity between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug Design : Mask polar groups (e.g., hydroxypropyl) with labile esters to enhance membrane permeability.

- Metabolic Profiling : Incubate with liver microsomes to identify major metabolites (e.g., de-tritylated species) via LC-MS/MS.

- Pharmacokinetic (PK) Studies : Measure plasma half-life (t) and tissue distribution in rodent models using radiolabeled analogs .

Q. How can stereochemical purity of intermediates be ensured during synthesis?

- Methodological Answer : Chiral intermediates (e.g., (S)-configured hydroxypropyl groups) require:

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to resolve enantiomers.

- Optical Rotation : Compare experimental [α] values with literature data (e.g., +15° to +25° for specific configurations).

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates .

Data Interpretation & Experimental Design

Q. How should researchers design assays to evaluate the compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Assays : Use recombinant kinases (e.g., EGFR or HER2) with ATP-competitive substrates (e.g., ADP-Glo™). Test compound at 0.1–10 µM concentrations in 96-well plates.

- IC Determination : Fit dose-response curves using GraphPad Prism (4-parameter logistic model).

- Counter-Screens : Include unrelated kinases (e.g., CDK2) to assess selectivity .

Q. What are common pitfalls in interpreting NMR data for trityl-containing compounds?

- Methodological Answer :

- Signal Broadening : Trityl protons may show splitting due to restricted rotation; use elevated temperatures (40–60°C) to sharpen peaks.

- Residual Solvent Peaks : Deuterated solvents (e.g., CDCl) must be thoroughly dried to avoid HO/DO artifacts.

- Dynamic Exchange : Check for tautomerism in pyrimidinone rings via variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.